molecular formula C11H16BrNO3S B239282 5-bromo-N-isobutyl-2-methoxybenzenesulfonamide

5-bromo-N-isobutyl-2-methoxybenzenesulfonamide

Cat. No. B239282
M. Wt: 322.22 g/mol
InChI Key: YMPQOJYUGHMZHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-isobutyl-2-methoxybenzenesulfonamide, commonly known as Br-MIBS, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a sulfonamide derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In

Mechanism of Action

The mechanism of action of Br-MIBS involves the binding of the compound to specific sites on proteins. This binding can induce conformational changes in the protein, altering its function. Additionally, Br-MIBS has been shown to stabilize certain proteins, preventing their degradation and increasing their half-life.
Biochemical and Physiological Effects:
Br-MIBS has been shown to have various biochemical and physiological effects. In one study, Br-MIBS was found to inhibit the activity of a specific protein involved in cancer cell growth. Additionally, Br-MIBS has been shown to stabilize certain proteins, preventing their degradation and increasing their half-life. This stabilization effect has potential applications in the development of protein-based therapeutics.

Advantages and Limitations for Lab Experiments

One advantage of using Br-MIBS in lab experiments is its high yield synthesis method, making it a cost-effective and efficient way to produce the compound. Additionally, Br-MIBS has been shown to have a high binding affinity for certain proteins, making it a useful tool for studying protein-protein interactions. However, one limitation of using Br-MIBS is its specificity for certain proteins, limiting its use in experiments involving other proteins.

Future Directions

There are several future directions for research involving Br-MIBS. One potential area of research is the development of protein-based therapeutics using Br-MIBS to stabilize proteins. Additionally, Br-MIBS could be used to study the role of specific proteins in disease states, potentially leading to the development of new treatments for various diseases. Finally, further research is needed to fully understand the mechanism of action of Br-MIBS and its potential applications in scientific research.

Synthesis Methods

The synthesis of Br-MIBS involves the reaction of 2-methoxybenzenesulfonyl chloride with isobutylamine in the presence of a base, followed by bromination of the resulting product. The yield of this synthesis method is reported to be high, making it a cost-effective and efficient way to produce Br-MIBS for research purposes.

Scientific Research Applications

Br-MIBS has been used in various scientific research applications, including the study of protein-protein interactions, protein folding, and protein stability. This compound has been shown to bind to specific sites on proteins, allowing researchers to study the effects of this binding on protein function. Additionally, Br-MIBS has been used as a tool to study the role of certain proteins in disease states, such as cancer.

properties

Molecular Formula

C11H16BrNO3S

Molecular Weight

322.22 g/mol

IUPAC Name

5-bromo-2-methoxy-N-(2-methylpropyl)benzenesulfonamide

InChI

InChI=1S/C11H16BrNO3S/c1-8(2)7-13-17(14,15)11-6-9(12)4-5-10(11)16-3/h4-6,8,13H,7H2,1-3H3

InChI Key

YMPQOJYUGHMZHX-UHFFFAOYSA-N

SMILES

CC(C)CNS(=O)(=O)C1=C(C=CC(=C1)Br)OC

Canonical SMILES

CC(C)CNS(=O)(=O)C1=C(C=CC(=C1)Br)OC

Origin of Product

United States

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